2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
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Overview
Description
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to optimize the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability and contributes to the overall three-dimensional shape of the molecule . These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups that alter their reactivity and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.
Uniqueness
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric effects. This makes the compound particularly useful in medicinal chemistry for designing molecules with specific binding properties and biological activities .
Properties
Molecular Formula |
C8H10F3NO3 |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[(3S)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-2-1-5(4-12)3-6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
InChI Key |
ATDAQJGZMXDEPW-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CC(=O)O)C(=O)C(F)(F)F |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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